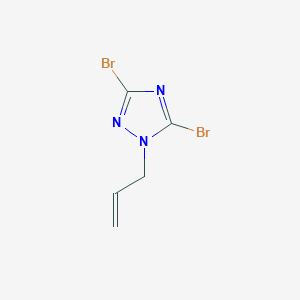

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Description

BenchChem offers high-quality 1-Allyl-3,5-dibromo-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3,5-dibromo-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURQZLPPUWYGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Allyl-3,5-dibromo-1H-1,2,4-triazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

Foreword for the Advanced Researcher

The 1,2,4-triazole scaffold represents a cornerstone in modern medicinal chemistry and materials science. Its inherent aromatic stability, resistance to metabolic degradation, and capacity for diverse intermolecular interactions have cemented its status as a "privileged" heterocyclic motif.[1][2][3] Molecules incorporating this ring system are prevalent in a wide array of clinically significant therapeutics, including potent antifungal agents like fluconazole and anticancer drugs such as letrozole.[4][5][6]

This guide focuses on a particularly versatile, yet underexplored, derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole . This molecule is not merely a static compound but a dynamic synthetic platform. Its structure, featuring two chemically distinct reactive centers—the nucleophilic N1-allyl group and the electrophilic C3/C5-bromo substituents—offers a rich landscape for molecular elaboration. The strategic presence of the bromine atoms serves as a gateway for advanced cross-coupling methodologies, enabling the programmed construction of complex, multi-substituted triazole architectures.

As Senior Application Scientists, our objective is to move beyond a simple recitation of facts. This document is designed to provide a deep, mechanistic understanding of the synthesis, characterization, and reactivity of this key intermediate. We will elucidate the causality behind experimental choices and present self-validating protocols that ensure reproducibility and rational design in your research endeavors. Whether your focus is on developing novel kinase inhibitors, exploring new classes of antifungal agents, or designing advanced organic materials, a thorough understanding of this building block's chemical personality is indispensable.

Part 1: Synthesis and Structural Elucidation

The rational synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process commencing with the functionalization of the parent heterocycle.

Synthesis of the Core Scaffold: 3,5-Dibromo-1H-1,2,4-triazole

The precursor, 3,5-dibromo-1H-1,2,4-triazole, is readily prepared via electrophilic bromination of the commercially available 1H-1,2,4-triazole. The triazole ring is electron-rich, but the C-H bonds are not sufficiently activated for direct bromination under mild conditions. Therefore, a strong oxidizing brominating system is required.

Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a thermometer, a mixture of 1H-1,2,4-triazole (1.0 eq), water (approx. 12 mL/g of triazole), and dichloromethane (DCM, approx. 4 mL/g of triazole) is prepared. The flask is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of bromine (2.1 eq) in DCM and a separate aqueous solution of sodium hydroxide (3.0 eq) are added simultaneously and dropwise to the stirred triazole mixture.

-

Causality Insight: The simultaneous addition of bromine and a strong base (NaOH) generates hypobromite in situ, a more potent electrophilic brominating agent. This is necessary to overcome the moderate reactivity of the triazole C-H bonds. Maintaining the temperature below 20°C is critical to prevent side reactions and control the exothermicity of the reaction.

-

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete dibromination. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Isolation: The reaction is quenched by the careful addition of concentrated hydrochloric acid to neutralize excess NaOH and destroy any remaining hypobromite. The precipitated solid is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

-

Characterization: The final product is typically obtained as a white to off-white solid. Mass spectrometry should confirm the molecular weight (m/z for [M-H]⁻ at 224) and the characteristic isotopic pattern of two bromine atoms.[7]

N-Allylation: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

With the dibrominated core in hand, the final step is a standard N-alkylation to introduce the allyl group. The NH proton of the triazole is acidic (pKa ≈ 10.26), allowing for deprotonation with a suitable base to form a nucleophilic triazolate anion, which then reacts with an allyl electrophile.[4]

Experimental Protocol: N-Allylation

-

Reaction Setup: To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Expertise & Experience: While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ is often sufficient and presents a lower operational hazard (non-flammable and less moisture-sensitive). DMF is an excellent solvent for this reaction as it readily dissolves both the triazole salt and the alkylating agent.

-

-

Reagent Addition: Add allyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Progression: The reaction is typically stirred at room temperature or gently heated (40-50°C) for several hours until TLC analysis indicates the complete consumption of the starting triazole.

-

Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Synthetic pathway to the target compound.

Spectroscopic Characterization Data

The structural integrity of the final compound must be validated through comprehensive spectroscopic analysis.

| Property | Description |

| Molecular Formula | C₅H₅Br₂N₃ |

| Molecular Weight | 266.92 g/mol |

| Appearance | Expected to be a white or pale yellow solid.[8] |

| ¹H NMR | The spectrum will show characteristic signals for the allyl group: a multiplet for the internal CH proton (~5.8-6.0 ppm), two multiplets for the terminal CH₂ protons (~5.1-5.3 ppm), and a doublet for the N-CH₂ protons (~4.8-5.0 ppm). |

| ¹³C NMR | The spectrum will display five distinct signals: two for the dibrominated triazole ring carbons (highly deshielded, >140 ppm), and three for the allyl group carbons (N-CH₂, CH, and terminal CH₂). |

| Mass Spec (ESI) | The mass spectrum will show a prominent molecular ion cluster with the characteristic 1:2:1 isotopic pattern for two bromine atoms (e.g., [M+H]⁺ at m/z 266, 268, 270). |

| IR Spectroscopy | Key absorption bands are expected for C=N stretching of the triazole ring (~1500-1600 cm⁻¹), C-N stretching, and C=C stretching of the allyl group (~1640 cm⁻¹). |

Part 2: Chemical Reactivity and Synthetic Applications

The synthetic value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole lies in its capacity for programmed, site-selective functionalization. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, providing a robust method for installing diverse aryl and heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron species (like a boronic acid) and an organic halide.[9][10] For 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, this enables the synthesis of 3,5-diaryl or 3,5-diheteroaryl derivatives, which are common motifs in pharmacologically active compounds.[5][11]

Protocol: Double Suzuki-Miyaura Arylation

-

Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (3.0-4.0 eq).

-

Self-Validating System: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9]

-

-

Solvent: A two-phase solvent system like toluene/water/ethanol or a single-phase system like dioxane with aqueous base is commonly used.[11]

-

Reaction Conditions: The mixture is heated, either conventionally in an oil bath (80-110°C) or via microwave irradiation for a shorter duration (5-20 minutes), until the starting material is consumed.[12]

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting diarylated product is then purified by column chromatography or recrystallization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 8. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique electronic properties, including the ability to participate in hydrogen bonding and dipole-dipole interactions, make it an effective pharmacophore for engaging with biological targets. This five-membered heterocycle is featured in numerous FDA-approved drugs, demonstrating its broad therapeutic utility as antifungal, antiviral, and anticancer agents.[2][3][4] The strategic functionalization of the 1,2,4-triazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a highly adaptable building block in drug discovery programs.[1][4]

This technical guide focuses on a specific, functionalized derivative: 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (CAS Number: 294852-99-6). The presence of bromine atoms at the 3 and 5 positions offers valuable handles for further chemical modification through cross-coupling reactions, while the N1-allyl group provides another site for synthetic elaboration or can influence the molecule's interaction with biological targets. This guide will provide a comprehensive overview of a proposed synthetic route, physicochemical properties, potential reactivity, and prospective applications for this versatile compound, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 294852-99-6 | [5] |

| Molecular Formula | C₅H₅Br₂N₃ | |

| Molecular Weight | 282.92 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| InChI Key | 1S/C5H5Br2N3/c1-2-3-10-5(7)8-4(6)9-10 |

Proposed Synthesis Pathway

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole can be logically approached in a two-step process, starting from the commercially available 1H-1,2,4-triazole. This pathway involves the bromination of the triazole core followed by a regioselective N-alkylation.

Caption: Proposed two-step synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole

The initial step involves the electrophilic bromination of the 1H-1,2,4-triazole ring. The carbon atoms at positions 3 and 5 are susceptible to electrophilic attack due to the electron-donating character of the nitrogen atoms.[6][7]

Experimental Protocol:

-

To a stirred mixture of 1H-1,2,4-triazole (1 equivalent) in water and dichloromethane (DCM) at 0°C, simultaneously and slowly add a solution of bromine (2.1 equivalents) in DCM and a solution of sodium hydroxide (3 equivalents) in water.

-

Maintain the reaction temperature below 20°C during the addition.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[8]

Causality of Experimental Choices:

-

Simultaneous Addition: The simultaneous dropwise addition of bromine and sodium hydroxide helps to control the concentration of the reactive bromine species and maintain a basic pH, which is crucial for the reaction to proceed efficiently.

-

Temperature Control: Keeping the reaction at a low temperature initially helps to mitigate the exothermic nature of the reaction and prevent the formation of byproducts.

-

Acidification: The final acidification step is necessary to protonate the triazole ring and facilitate the precipitation of the product.

Step 2: N-Allylation of 3,5-Dibromo-1H-1,2,4-triazole

The second step is the regioselective alkylation of the 3,5-dibromo-1H-1,2,4-triazole intermediate with an allyl halide. The alkylation of 1,2,4-triazoles can occur at either the N1 or N4 position, with the N1 isomer often being the major product under basic conditions.[7][9]

Experimental Protocol:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the triazole.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 1-allyl-3,5-dibromo-1H-1,2,4-triazole.

Causality of Experimental Choices:

-

Base and Solvent: The choice of a base and solvent system is critical for achieving high regioselectivity. A polar aprotic solvent like DMF is often used to dissolve the triazole salt, while a mild base like potassium carbonate is sufficient to deprotonate the triazole without promoting side reactions.

-

Allyl Bromide: Allyl bromide is a reactive alkylating agent suitable for this transformation.

-

Workup: The aqueous workup is designed to precipitate the organic product while removing the inorganic salts.

Reactivity and Potential for Further Functionalization

The dibrominated and allylated 1,2,4-triazole core of the title compound offers multiple avenues for further synthetic diversification, making it a valuable intermediate in the construction of compound libraries for high-throughput screening.

Caption: Potential reaction pathways for the functionalization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

The two bromine atoms on the triazole ring are prime sites for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 3 and 5 positions, enabling extensive structure-activity relationship (SAR) studies. The allyl group can also be chemically modified through reactions like dihydroxylation, epoxidation, or participation in Heck reactions, further expanding the chemical space accessible from this intermediate.

Potential Applications in Drug Discovery

Given the established biological activities of substituted 1,2,4-triazoles, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a promising starting point for the development of novel therapeutic agents.

-

Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[1][2] The core structure is present in drugs like letrozole and anastrozole, which are used in the treatment of breast cancer.[1] The derivatization of the title compound could lead to the discovery of new potent and selective anticancer agents.[10]

-

Antifungal Agents: The 1,2,4-triazole scaffold is central to the mechanism of action of numerous azole antifungals, such as fluconazole and voriconazole. These drugs inhibit the fungal enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Novel derivatives of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole could be explored for their potential as new antifungal therapies.

-

Other Therapeutic Areas: The versatility of the 1,2,4-triazole nucleus extends to other therapeutic areas, including antiviral, anti-inflammatory, and neuroprotective applications.[4] The exploration of derivatives of the title compound in these areas could yield novel drug candidates.

Conclusion

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis is achievable through a straightforward and scalable two-step process. The presence of multiple reactive sites allows for extensive chemical modification, enabling the generation of diverse compound libraries for biological screening. The well-documented therapeutic importance of the 1,2,4-triazole scaffold provides a strong rationale for the exploration of derivatives of this compound in the search for new and effective medicines. This guide provides a solid foundation for researchers to embark on the synthesis and application of this promising chemical entity.

References

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

Aggarwal, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

-

ISRES Publishing. (2021). synthesis of 1,2,4 triazole compounds. [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

Chemsrc. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. [Link]

-

Chemsrc. CAS#:872882-98-9. [Link]

-

Deb, M., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

-

Chemsigma. [294852-99-6]. [Link]

-

National Institutes of Health (NIH). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. [Link]

-

Lin, R., et al. (2005). 1-Acyl-1H-[6][11][12]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. PubMed. [Link]

-

ResearchGate. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

-

ResearchGate. (2008). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

-

ResearchGate. (2017). Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

PubMed. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. [Link]

Sources

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole | CAS#:294852-99-6 | Chemsrc [chemsrc.com]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 12. isres.org [isres.org]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in the landscape of modern drug discovery and materials science.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry.[3][4] Derivatives of 1,2,4-triazole are found in a wide array of approved therapeutics, including the antifungal agents fluconazole and the anticancer drug letrozole.[2][3] The compound 1-Allyl-3,5-dibromo-1H-1,2,4-triazole serves as a highly functionalized and versatile building block. The presence of two bromine atoms and a reactive allyl group provides multiple handles for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.

This guide provides a comprehensive technical overview of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, detailing its core properties, a validated synthesis workflow, and its potential applications for researchers and scientists in the field.

Part 1: Core Molecular Profile and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. Below is a summary of the key properties for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| CAS Number | 294852-99-6 | [5] |

| Molecular Formula | C₅H₅Br₂N₃ | [6] |

| Molecular Weight | 266.92 g/mol | [6] |

| Appearance | Likely a solid at room temperature, based on the precursor 3,5-Dibromo-1H-1,2,4-triazole which is a solid. | N/A |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetonitrile. | N/A |

| Melting Point | Data not publicly available. | N/A |

| Boiling Point | Data not publicly available. | N/A |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is logically approached via a two-step sequence starting from the commercially available 1H-1,2,4-triazole. This methodology ensures high yields and purity.

Synthesis Workflow

The synthesis involves an initial electrophilic bromination of the triazole core, followed by a nucleophilic N-alkylation with an allyl halide.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

This protocol is adapted from established procedures for the bromination of 1H-1,2,4-triazole.[7]

-

Reaction Setup: To a stirred mixture of 1H-1,2,4-triazole (1 equivalent) in water and Dichloromethane (DCM) at 0°C, a solution of bromine (2.1 equivalents) in DCM and a solution of sodium hydroxide (3 equivalents) in water are added simultaneously and dropwise.

-

Causality: The use of a biphasic system (DCM/water) and slow, simultaneous addition at 0°C is critical for controlling the exothermicity of the bromination reaction and minimizing side-product formation. NaOH acts as a base to neutralize the HBr byproduct, driving the reaction to completion.

-

-

Reaction Progression: The mixture is allowed to warm to room temperature and stirred overnight.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up and Isolation: Concentrated hydrochloric acid is added to neutralize the excess NaOH. The solid product is then isolated by filtration, washed thoroughly with water, and dried under vacuum.

Step 2: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

-

Reaction Setup: The precursor, 3,5-Dibromo-1H-1,2,4-triazole (1 equivalent), is dissolved in a polar aprotic solvent such as Dimethylformamide (DMF). A mild base, such as potassium carbonate (1.5 equivalents), is added, followed by the dropwise addition of allyl bromide (1.1 equivalents).

-

Causality: The base deprotonates the N-H of the triazole ring, forming a nucleophilic triazolide anion. DMF is an excellent solvent for Sₙ2 reactions. Using a slight excess of allyl bromide ensures complete consumption of the precursor.

-

-

Reaction Progression: The reaction is stirred at room temperature for 4-6 hours.

-

Trustworthiness: Progress is monitored by TLC. The product spot will be less polar than the starting material.

-

-

Work-up and Isolation: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Profile

While specific spectra for the title compound are not available in the cited literature, a robust characterization profile can be predicted based on the analysis of related structures.[8][9]

-

¹H NMR: The spectrum should exhibit characteristic signals for the allyl group: a multiplet around 5.8-6.0 ppm (methine proton, -CH=), two multiplets around 5.1-5.3 ppm (methylene protons, =CH₂), and a doublet around 4.5-4.7 ppm (methylene protons, -N-CH₂-).

-

¹³C NMR: Key signals would include those for the allyl group (~130-135 ppm for -CH=, ~118-122 ppm for =CH₂, and ~50-55 ppm for -N-CH₂-) and two distinct signals for the brominated carbons of the triazole ring.

-

Mass Spectrometry (MS): The mass spectrum will be definitive, showing a molecular ion peak (M+) cluster with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The ESI-MS would likely show [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the allyl group (~3000-3100 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C-N stretching from the triazole ring.

Part 3: Chemical Reactivity and Applications in Drug Development

The true value of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole lies in its potential for derivatization. Its structure contains three distinct points for chemical modification, making it an ideal scaffold for building combinatorial libraries.

-

C-Br Bonds (Positions 3 and 5): These are the most versatile handles. The electron-deficient nature of the triazole ring makes these positions highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for SAR exploration.[3]

-

The Allyl Group: The terminal double bond is a gateway to a host of chemical transformations. It can undergo addition reactions, oxidation (e.g., to an epoxide or diol), or olefin metathesis, enabling further structural diversification away from the core ring system.

-

The Triazole Ring: The nitrogen atoms can act as ligands, coordinating to metal centers in the development of novel catalysts or metallodrugs.[2]

Given the established role of substituted 1,2,4-triazoles as potent therapeutic agents, this compound is an excellent starting point for programs targeting breast cancer, fungal infections, and other diseases where this scaffold has proven effective.[3]

Part 4: Safety, Handling, and Storage

-

Safety: As with any halogenated organic compound, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[10]

References

- 1-Allyl-3,5-dibromo-1H-1,2,4-triazole | CAS#:294852-99-6 | Chemsrc.

- 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 - ChemicalBook.

- Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar.

- Supplementary Inform

- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu

- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH.

- 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR - Sigma-Aldrich.

- (PDF)

- 3,5-Dibromo-1H-1,2,4-triazole - Lead Sciences.

- 1,2,4-Triazole - Wikipedia.

- 1-Allyl-3,5-dibromo-1H-1,2,4-triazole - 北京欣恒研科技有限公司.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole | CAS#:294852-99-6 | Chemsrc [chemsrc.com]

- 6. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole - CAS:294852-99-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. 3,5-Dibromo-1H-1,2,4-triazole - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Structure, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. The 1,2,4-triazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] This guide details the molecular structure, synthesis, and potential synthetic applications of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, with a focus on its utility as a building block for the synthesis of more complex molecular architectures. Experimental protocols, mechanistic insights, and future perspectives are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this valuable synthetic intermediate.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a privileged scaffold in medicinal chemistry.[4] A vast number of drugs and clinical candidates incorporate the 1,2,4-triazole moiety, highlighting its importance in the development of new therapeutic agents.[1] The introduction of substituents onto the triazole core allows for the fine-tuning of its pharmacological properties, making the synthesis of functionalized triazoles a key area of research. 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, with its reactive allyl and bromo functionalities, serves as a powerful platform for the generation of diverse libraries of novel compounds with potential biological activity.

Molecular Structure and Physicochemical Properties

A study on the molecular and crystal structure of 3,5-dibromo-1,2,4-triazole revealed a planar molecular geometry. The bond lengths and angles within the triazole ring are consistent with an aromatic system. The presence of the two bromine atoms influences the ring angles, a common effect of halogen substitution on heterocyclic rings.

The introduction of an allyl group at the N1 position would introduce a flexible, non-aromatic side chain. The overall molecule is expected to be relatively non-polar, with the nitrogen atoms of the triazole ring providing sites for potential hydrogen bonding.

Table 1: Physicochemical Properties of 3,5-dibromo-1H-1,2,4-triazole (Precursor)

| Property | Value | Reference |

| Molecular Formula | C₂HBr₂N₃ | |

| Molecular Weight | 226.86 g/mol | |

| Appearance | Solid | |

| CAS Number | 7411-23-6 |

Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a two-step process, starting from the commercially available 1H-1,2,4-triazole. The first step involves the dibromination of the triazole ring, followed by the N-allylation of the resulting 3,5-dibromo-1H-1,2,4-triazole.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole

The dibromination of 1H-1,2,4-triazole is a well-established procedure. The following protocol is adapted from the literature and provides a reliable method for the synthesis of the key intermediate.[5]

Experimental Protocol:

-

To a stirred mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and dichloromethane (DCM, 15 mL) at 0°C, a solution of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is stirred at room temperature overnight.

-

Concentrated hydrochloric acid (2.0 mL, 66 mmol) is added to the reaction solution.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum to afford 3,5-dibromo-1H-1,2,4-triazole as a solid.

Causality of Experimental Choices:

-

Simultaneous addition of bromine and sodium hydroxide: This is crucial to maintain a controlled pH and to generate the active brominating species in situ. The basic conditions facilitate the electrophilic substitution on the electron-rich triazole ring.

-

Low temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize side product formation.

-

Acidification: The final addition of hydrochloric acid protonates the triazolide anion, leading to the precipitation of the neutral 3,5-dibromo-1H-1,2,4-triazole product.

Step 2: N-Allylation of 3,5-dibromo-1H-1,2,4-triazole

The N-alkylation of 1,2,4-triazoles can proceed at either the N1 or N4 position. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent used. For the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, a standard N-alkylation protocol using allyl bromide in the presence of a suitable base is employed.

Experimental Protocol:

While a specific protocol for the N-allylation of 3,5-dibromo-1H-1,2,4-triazole was not found in the searched literature, a general and reliable procedure can be proposed based on established methods for the N-alkylation of similar heterocyclic systems.

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

-

Allyl bromide (1.1 - 1.2 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Causality of Experimental Choices:

-

Aprotic Solvent: Solvents like acetonitrile or DMF are used because they are polar enough to dissolve the reactants but do not participate in the reaction.

-

Base: The base is essential to deprotonate the triazole ring, forming the nucleophilic triazolide anion which then attacks the electrophilic allyl bromide. The choice of base can influence the regioselectivity of the alkylation.

-

Purification: Column chromatography is a standard and effective method for separating the desired N1-allylated product from any unreacted starting material and potential N4-allylated isomer.

Spectroscopic Characterization

The structural elucidation of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole would be confirmed through a combination of spectroscopic techniques. Although specific experimental data for the title compound is not available in the cited literature, the expected spectral features are outlined below based on the analysis of its constituent parts and related compounds.

Table 2: Predicted Spectroscopic Data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

| Technique | Expected Features |

| ¹H NMR | - A multiplet in the region of 5.8-6.1 ppm corresponding to the methine proton (-CH=) of the allyl group. - Two multiplets or doublets of doublets in the region of 5.1-5.4 ppm for the terminal vinyl protons (=CH₂). - A doublet or multiplet around 4.8-5.0 ppm for the methylene protons adjacent to the nitrogen atom (-N-CH₂-). |

| ¹³C NMR | - Two signals in the aromatic region corresponding to the two carbon atoms of the dibrominated triazole ring. - A signal around 130-135 ppm for the methine carbon (-CH=) of the allyl group. - A signal around 118-122 ppm for the terminal vinyl carbon (=CH₂). - A signal around 50-55 ppm for the methylene carbon attached to the nitrogen atom (-N-CH₂-). |

| IR (Infrared) Spectroscopy | - C-H stretching vibrations for the allyl group around 3080-3100 cm⁻¹ (sp² C-H) and 2900-3000 cm⁻¹ (sp³ C-H). - C=C stretching vibration for the allyl group around 1640-1650 cm⁻¹. - C-N stretching vibrations for the triazole ring in the fingerprint region. - C-Br stretching vibrations typically below 800 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of C₅H₅Br₂N₃. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks). - Fragmentation patterns may include the loss of the allyl group, bromine atoms, and cleavage of the triazole ring. |

Synthetic Applications: A Versatile Building Block

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a highly functionalized molecule that can serve as a versatile intermediate in organic synthesis. The presence of two reactive bromine atoms and an allyl group allows for a wide range of subsequent transformations.

Cross-Coupling Reactions at the C3 and C5 Positions

The bromine atoms on the triazole ring are susceptible to substitution via various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the formation of carbon-carbon bonds.[6][7]

dot

Caption: Potential functionalization pathways of the allyl group.

Potential Applications in Drug Discovery

Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, derivatives of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole are promising candidates for biological evaluation. The ability to introduce a wide range of substituents at the C3, C5, and N1 positions allows for the exploration of a vast chemical space in the search for new bioactive molecules. Potential therapeutic areas where these derivatives could find application include:

-

Anticancer Agents: Many 1,2,4-triazole derivatives have shown potent anticancer activity through various mechanisms. [2][3]* Antifungal Agents: The triazole class of antifungals, such as fluconazole, are well-established drugs.

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole ring. [1]* Enzyme Inhibitors: The 1,2,4-triazole moiety can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.

Conclusion and Future Perspectives

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a valuable and versatile synthetic intermediate with significant potential for the development of novel compounds with diverse applications, particularly in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, a reliable synthetic pathway, and its potential for further functionalization.

Future research in this area should focus on the full experimental characterization of this compound, including detailed spectroscopic analysis and crystallographic studies. Furthermore, the exploration of its reactivity in a broader range of chemical transformations and the systematic biological evaluation of its derivatives are warranted. The insights and protocols presented herein are intended to serve as a solid foundation for researchers to unlock the full potential of this promising heterocyclic building block.

References

- Mandal, S. K., & Soni, D. (2022). Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. International Journal of Health Sciences, 6(S3), 11441–11449.

- Abdel-Ghani, T. M., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 115, 105244.

- Kumar, A., & Singh, R. (2013). Synthesis and biological evaluation of some new 1, 2, 4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(7), 2667.

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

- 1. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole for Pharmaceutical Development

Introduction: The Critical Role of Solubility for a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the central scaffold in a multitude of therapeutic agents with diverse activities, including antifungal, anticancer, and antiviral properties.[1][2] The specific functionalization of this ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. The target of this guide, 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, is a compound of interest due to its unique structural features: a proven heterocyclic core, an allyl group for potential covalent modification or metabolic handling, and two bromine atoms which can significantly modulate lipophilicity and binding interactions.

However, for any potential drug candidate, biological potency is meaningless without adequate bioavailability. Solubility is the fundamental physicochemical property that governs a compound's ability to be absorbed, distributed, and ultimately reach its therapeutic target. Poor solubility is a leading cause of failure in the drug development pipeline. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. We will delve into the theoretical underpinnings of its solubility based on its structure and provide a robust, self-validating experimental protocol for its empirical determination.

Predicted Physicochemical Properties and Their Influence on Solubility

The 1,2,4-triazole ring itself is aromatic and polar.[1][3] The substitution of the N-H proton with an allyl group removes its hydrogen bond donating capability, leaving only the ring nitrogens as potential hydrogen bond acceptors. The two bromine atoms and the allyl group add significant nonpolar character and increase the molecular weight, thereby increasing its lipophilicity. This structural combination strongly suggests that the compound will exhibit poor solubility in aqueous media and significantly better solubility in organic solvents.

Table 1: Predicted Physicochemical Characteristics of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole and Their Implications for Solubility

| Parameter | Structural Contribution | Predicted Influence on Solubility |

| Polarity | Polar 1,2,4-triazole core vs. nonpolar dibromo and allyl groups. | Amphipathic nature suggests poor aqueous solubility but good solubility in polar aprotic and some nonpolar organic solvents. |

| Hydrogen Bonding | Ring nitrogens act as H-bond acceptors. No H-bond donors. | Limited interaction with protic solvents like water. Solvation will be driven more by dipole-dipole and van der Waals forces. |

| Lipophilicity (logP) | Bromine and allyl groups significantly increase lipophilicity. | High predicted logP value. Favors solubility in non-polar organic solvents over water.[4] |

| Molecular Weight | ~284.9 g/mol (calculated). | The relatively high molecular weight, due to the two bromine atoms, may slightly decrease overall solubility. |

| Crystal Lattice Energy | Planar, aromatic core allows for efficient crystal packing. | Potentially high crystal lattice energy could make it difficult for solvent molecules to break the solid state apart, thus lowering solubility. |

A Validated Protocol for Experimental Solubility Determination

To move beyond prediction, empirical data is required. The following protocol describes the "gold standard" Shake-Flask method for determining equilibrium solubility. This method is trusted for its accuracy and reproducibility, forming a self-validating system when controls are properly implemented.

Causality Behind Experimental Choices

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility under the specified conditions.

-

Choice of Solvents: A diverse panel of solvents is selected to build a comprehensive profile relevant to both biological and chemical processes. This includes aqueous buffers (simulating physiological conditions), polar protic solvents (for purification), and polar aprotic solvents (for creating high-concentration stock solutions for assays).

-

Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times risk underestimating the true solubility.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is the authoritative choice for quantifying triazole derivatives due to its precision, sensitivity, and specificity.[5][6] A reversed-phase C18 column is ideal for a lipophilic molecule like this.

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: To a series of 2 mL glass vials, add an excess amount (e.g., ~5 mg) of solid 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

-

Solvent Addition: Add exactly 1 mL of each test solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)) to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 hours.

-

Phase Separation: After 24 hours, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid material.

-

Sample Collection: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilution: Dilute the collected supernatant with a suitable mobile phase-compatible solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method, as detailed in Table 2. Calculate the original concentration in the supernatant based on the dilution factor.

Analytical Method for Quantification

A robust HPLC method is crucial for accurate results. The aromatic triazole core provides a chromophore suitable for UV detection.

Table 2: Example HPLC Method for Quantification

| Parameter | Condition | Rationale |

| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |

| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase column suitable for retaining a lipophilic compound. |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | A common mobile phase for compounds of moderate polarity. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Injection Volume | 10 µL | Balances sensitivity with potential for column overload. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at a specific wavelength (e.g., 220 nm) for quantification. |

| Calibration | External standard curve (0.1 - 100 µg/mL) | A multi-point calibration is essential for accurate quantification. |

Data Presentation and Implications for Drug Development

The results from the experimental protocol should be summarized in a clear, comparative table. This allows for rapid assessment of the compound's solubility profile.

Table 3: Illustrative Solubility Data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Implications for Development |

| Water | Polar Protic | < 0.01 | < 0.035 | Very Poor: Poses significant challenges for oral bioavailability. Requires enabling formulation strategies (e.g., co-solvents, amorphous dispersions). |

| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | < 0.035 | Confirms poor physiological solubility. |

| Ethanol | Polar Protic | ~5 - 10 | ~17.5 - 35 | Moderate: Useful for some formulation approaches and recrystallization. |

| Acetonitrile | Polar Aprotic | ~20 - 30 | ~70 - 105 | Good: Suitable for purification and as a co-solvent in analytical methods. |

| Dichloromethane | Nonpolar | ~40 - 60 | ~140 - 210 | High: Excellent for synthetic workup and extraction procedures. |

| DMSO | Polar Aprotic | > 100 | > 350 | Very High: Ideal solvent for preparing high-concentration stock solutions for in vitro screening assays. |

(Note: The data in Table 3 is hypothetical and serves as an illustrative example of expected trends.)

The solubility profile directly informs critical decisions in the drug development process:

-

For Discovery: High solubility in DMSO is essential for high-throughput screening.

-

For Medicinal Chemistry: Solubility data guides further structural modifications. For instance, if aqueous solubility is unacceptably low, chemists might introduce polar functional groups.

-

For Formulation Science: A quantitative understanding of solubility in various excipients and solvent systems is the first step toward designing a viable drug product for preclinical and clinical studies.

Conclusion

While 1-Allyl-3,5-dibromo-1H-1,2,4-triazole presents an interesting scaffold for chemical and biological exploration, its progression as a potential therapeutic agent is fundamentally dependent on its solubility. Based on its chemical structure, it is predicted to be a lipophilic compound with poor aqueous solubility but good solubility in common organic solvents. This guide provides the necessary theoretical understanding and a detailed, authoritative experimental protocol to empirically determine its complete solubility profile. The resulting data is not merely a set of numbers, but a critical roadmap that will guide synthesis, purification, in vitro testing, and formulation strategies, ultimately determining the viability of this compound in the rigorous journey of drug development.

References

-

HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

-

Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. [Link]

-

Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. [Link]

-

Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. [Link]

-

Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. helixchrom.com [helixchrom.com]

- 6. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: A Predictive Technical Guide

Introduction

1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the reactive allyl group and the electron-withdrawing bromine atoms on the triazole core makes it an interesting scaffold for further chemical modifications and a candidate for biological screening. Accurate structural elucidation through spectral analysis is paramount for any downstream application. This in-depth guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The predictions are grounded in fundamental spectroscopic principles and comparative data from related structures.

Molecular Structure and Synthesis Context

The synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole would typically proceed via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide, such as allyl bromide, in the presence of a base.[1] Understanding this synthetic route is crucial as it informs potential isomeric impurities and residual starting materials that could be observed in the analytical data.

Caption: A simplified schematic of the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole in a standard deuterated solvent like CDCl₃ are presented below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the three distinct protons of the allyl group. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.90 - 6.10 | ddt | 1H | -CH= |

| ~ 5.25 - 5.40 | dq | 1H | =CH₂ (trans) |

| ~ 5.15 - 5.30 | dq | 1H | =CH₂ (cis) |

| ~ 4.80 - 4.95 | dt | 2H | -CH₂- |

Causality behind Predictions: The vinyl proton (-CH=) is expected to be the most deshielded of the allyl group due to its position on the double bond and proximity to the electronegative triazole ring. The terminal vinyl protons (=CH₂) will appear as distinct signals due to their different magnetic environments (cis and trans to the methine proton) and will be split by both the geminal and vicinal protons. The methylene protons (-CH₂-) attached directly to the nitrogen of the triazole ring will be significantly deshielded and will be split by the adjacent vinyl proton.

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C3 & C5 (Triazole) |

| ~ 130 - 135 | -CH= |

| ~ 118 - 122 | =CH₂ |

| ~ 50 - 55 | -CH₂- |

Causality behind Predictions: The two carbon atoms in the triazole ring (C3 and C5) are bonded to bromine atoms, which will cause them to appear significantly downfield. Due to the symmetry of the 3,5-dibromo substitution, these two carbons may have very similar or identical chemical shifts. The carbons of the allyl group will appear in the typical alkene and aliphatic regions, with the methylene carbon attached to the nitrogen being the most shielded of the sp³ carbons.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3010 | Medium | =C-H stretch (alkene) |

| 2980 - 2850 | Medium | C-H stretch (alkane) |

| 1650 - 1630 | Medium | C=C stretch (alkene) |

| 1550 - 1450 | Medium to Strong | C=N and N=N stretch (triazole ring) |

| 1250 - 1000 | Strong | C-N stretch |

| 990 and 910 | Strong | =C-H bend (out-of-plane) |

| Below 700 | Strong | C-Br stretch |

Causality behind Predictions: The IR spectrum is expected to be dominated by absorptions from the allyl group and the triazole ring. The C-H stretches above 3000 cm⁻¹ are characteristic of unsaturated systems like the alkene in the allyl group.[2] The C=C stretch of the allyl group will be present in the 1650-1630 cm⁻¹ region.[3] The triazole ring will exhibit characteristic C=N and N=N stretching vibrations in the fingerprint region. The strong absorptions at lower wavenumbers will be indicative of the carbon-bromine bonds.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The fragmentation of N-allyl azoles is often characterized by the cleavage of the N-allyl bond.[4]

| Predicted m/z | Interpretation |

| 267/269/271 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two bromine atoms) |

| 226/228/230 | [M - C₃H₅]⁺ (Loss of the allyl group) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

| 188/190 | [M - Br]⁺ |

| 147/149 | [M - Br - C₃H₅]⁺ |

Causality behind Predictions: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). A major fragmentation pathway is the loss of the allyl group (mass of 41) to give the stable 3,5-dibromo-1H-1,2,4-triazolyl cation.[4] The allyl cation itself should also be a prominent peak. Subsequent fragmentation could involve the loss of bromine atoms.

Caption: A simplified diagram of the predicted primary mass spectral fragmentation.

Experimental Methodologies

To obtain the actual spectral data for 1-Allyl-3,5-dibromo-1H-1,2,4-triazole, the following standard laboratory protocols would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the source or inject it via a liquid chromatography system.

-

EI: Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole. The predicted NMR, IR, and MS data, along with the rationale behind them, offer a solid foundation for researchers and scientists working with this compound or similar structures. The provided experimental methodologies serve as a practical reference for obtaining and interpreting the actual spectral data, which is the ultimate confirmation of the molecular structure.

References

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

Sources

The Allyl Group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole: A Gateway to Novel Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Allyl-3,5-dibromo-1H-1,2,4-triazole motif presents a compelling scaffold for chemical exploration, primarily due to the versatile reactivity of its allyl group. The potent electron-withdrawing nature of the 3,5-dibromo-1,2,4-triazole ring significantly modulates the chemical behavior of the appended allyl functionality, rendering it a focal point for a diverse array of chemical transformations. This guide provides a comprehensive examination of the synthesis and reactivity of this molecule, offering insights into its potential for the generation of novel chemical entities in drug discovery and materials science. We will delve into the key reactions of the allyl group, including electrophilic additions, radical-mediated transformations, and cycloaddition reactions, supported by mechanistic insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The 1,2,4-triazole core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of an allyl group at the N1 position of the 3,5-dibromo-1H-1,2,4-triazole ring system creates a molecule with a unique combination of a stable, electron-deficient aromatic core and a reactive alkene functionality. The two bromine atoms at positions 3 and 5 serve as powerful electron-withdrawing groups, profoundly influencing the electronic properties of both the triazole ring and the N-allyl substituent. This electronic modulation is the cornerstone of the molecule's reactivity, dictating the regioselectivity and stereoselectivity of its chemical transformations. Understanding and harnessing the reactivity of the allyl group in this specific context is paramount for its effective utilization in the synthesis of complex molecular architectures.

Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole

The most direct and common method for the synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with an allyl halide, typically allyl bromide.[3] The regioselectivity of the alkylation of 1,2,4-triazoles can be influenced by the reaction conditions, but for many substituted triazoles, alkylation at the N1 position is favored.[4]

Experimental Protocol: N-Alkylation of 3,5-dibromo-1H-1,2,4-triazole

Materials:

-

3,5-dibromo-1H-1,2,4-triazole

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Diagram of Synthesis:

Caption: Synthesis of 1-Allyl-3,5-dibromo-1H-1,2,4-triazole.

Reactivity of the Allyl Group

The reactivity of the allyl group in 1-Allyl-3,5-dibromo-1H-1,2,4-triazole is a fascinating interplay of its intrinsic alkene character and the electronic influence of the dibromotriazole ring. The electron-withdrawing nature of the triazole moiety deactivates the double bond towards electrophilic attack to some extent, yet it also enhances the acidity of the allylic protons, making them more susceptible to abstraction in radical reactions.

Electrophilic Addition to the Double Bond

While the double bond is somewhat deactivated, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. The regioselectivity of these additions is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the allyl group to form a more stable secondary carbocation adjacent to the nitrogen-containing ring.

Example: Halogenation

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a classic example of electrophilic addition.

Diagram of Electrophilic Addition:

Caption: Mechanism of electrophilic bromination.

Radical Reactions at the Allylic Position

The allylic C-H bonds in the allyl group are weakened due to the stability of the resulting allylic radical, which is stabilized by resonance.[5][6] This makes the allylic position a prime target for radical substitution reactions.

Allylic Bromination with N-Bromosuccinimide (NBS)

A common and efficient method for introducing a bromine atom at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[7][8] This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[6]

Experimental Protocol: Allylic Bromination

Materials:

-

1-Allyl-3,5-dibromo-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Allyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in CCl₄.

-

Add NBS (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the allylic bromide.

Diagram of Radical Bromination Workflow:

Caption: Workflow for allylic bromination.

Oxidative Cleavage of the Allyl Group

The double bond of the allyl group can be cleaved under oxidative conditions to yield a carboxylic acid or an aldehyde, depending on the reagents used. This transformation is valuable for converting the allyl group into other functional groups. A common method involves a two-step, one-pot procedure using osmium tetroxide (OsO₄) for dihydroxylation, followed by sodium periodate (NaIO₄) for oxidative cleavage of the resulting diol.[9]

Diagram of Oxidative Cleavage Pathway:

Caption: Pathway for oxidative cleavage of the allyl group.

Cycloaddition Reactions

The double bond of the allyl group can participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to form new ring systems. These reactions are powerful tools for building molecular complexity. For instance, the allyl group can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[10]

Influence of the 3,5-Dibromo-1,2,4-triazole Moiety

The 3,5-dibromo-1,2,4-triazole ring exerts a significant electron-withdrawing inductive effect (-I effect) on the allyl group. This has several important consequences for the reactivity of the allyl moiety:

-

Deactivation of the Double Bond: The electron-withdrawing nature of the triazole ring reduces the electron density of the π-system of the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to a simple alkene.[11]

-

Increased Acidity of Allylic Protons: The inductive effect of the triazole ring stabilizes the conjugate base formed upon deprotonation of the allylic position, thereby increasing the acidity of the allylic protons. This facilitates radical abstraction at this position.

-

Modification of Reaction Pathways: The electronic nature of the triazole ring can influence the stability of intermediates and transition states, potentially altering the course of a reaction or favoring one pathway over another.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-dibromo-1H-1,2,4-triazole | C₂HBr₂N₃ | 226.86 | 7411-23-6 |

| 1-Allyl-3,5-dibromo-1H-1,2,4-triazole | C₅H₅Br₂N₃ | 266.92 | 294852-99-6 |

Conclusion